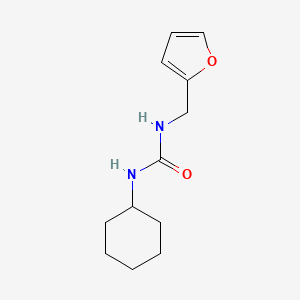![molecular formula C10H11ClFNO4S B2916214 3-[(4-Chloro-2-fluorophenyl)sulfonylamino]butanoic acid CAS No. 1098372-07-6](/img/structure/B2916214.png)
3-[(4-Chloro-2-fluorophenyl)sulfonylamino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chloro-2-fluorophenyl)sulfonylamino]butanoic acid is a chemical compound with the molecular formula C10H11ClFNO4S . It has a molecular weight of 295.72 . This compound is in the form of a powder and is usually stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClFNO4S/c1-6(4-10(14)15)13-18(16,17)9-3-2-7(11)5-8(9)12/h2-3,5-6,13H,4H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Pharmaceuticals
3-[(4-Chloro-2-fluorophenyl)sulfonylamino]butanoic acid is involved in chemical synthesis processes. For example, it is related to the Friedel-Crafts reaction, used in preparing pharmaceutical intermediates such as 4,4-Bis(4-fluorophenyl) butanoic acid. This process is enhanced by sulfonation to remove undesired isomers, improving product purity and yield (Fan, 1990).
Nanotechnology and Catalysis
In nanotechnology, related compounds have been used for synthesizing polyhydroquinoline derivatives via Hantzsch condensation. A novel nanosized N-sulfonated Brönsted acidic catalyst, synthesized using related compounds, exhibited excellent catalytic activity and could be reused multiple times without losing effectiveness (Goli-Jolodar, Shirini, Seddighi, 2016).
Development of Medicinal Compounds
The compound is integral in the synthesis of specific nonsteroidal antiandrogens. For instance, 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide (ICI 176334) was developed through the resolution of diastereomeric esters, proving essential in creating potent antiandrogens for treating androgen-responsive diseases (Tucker, Chesterson, 1988).
Fuel Cell Technology
In the field of fuel cell technology, sulfonated poly(arylene ether sulfone)s, synthesized using related sulfonic acids, have shown promising properties. These polymers demonstrate high proton conductivity, making them suitable for polyelectrolyte membrane materials in fuel cells (Kim, Robertson, Guiver, 2008).
Biomedical Applications
A genetically encoded fluorescent amino acid, which can be synthesized using similar sulfonamide structures, has been developed for studying protein structure and dynamics. This innovative approach facilitates biochemical and cellular studies of protein function (Summerer et al., 2006).
Antimicrobial Research
Compounds synthesized from 4-(substituted-phenylsulfonamido)butanoic acids, closely related to this compound, have shown antimicrobial activity. These compounds have been effective against various microorganisms, indicating their potential in developing new antimicrobial agents (Zareef, Iqbal, Arfan, 2008).
Optical Imaging and Cancer Detection
In the field of optical imaging, related compounds have been used to develop water-soluble near-infrared dyes for cancer detection. These dyes show enhanced quantum yield and stability, making them suitable for developing molecular-based beacons for cancer diagnostics (Pham, Medarova, Moore, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
Eigenschaften
IUPAC Name |
3-[(4-chloro-2-fluorophenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO4S/c1-6(4-10(14)15)13-18(16,17)9-3-2-7(11)5-8(9)12/h2-3,5-6,13H,4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQIKMIQQQULKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NS(=O)(=O)C1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

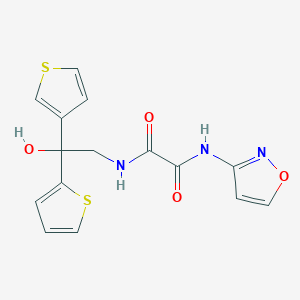
![(Prop-2-yn-1-yl)[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine](/img/structure/B2916138.png)
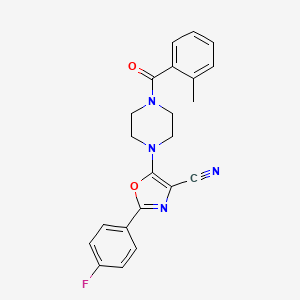
![1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]imidazole](/img/structure/B2916142.png)
![3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916145.png)
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916146.png)
![4-methyl-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2916147.png)
![N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2916148.png)
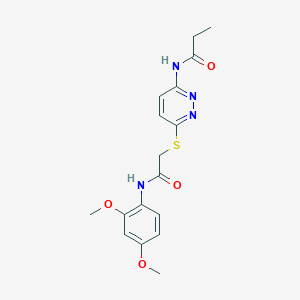
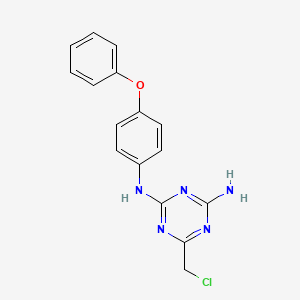
![[1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B2916151.png)

![N-(3-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916153.png)
